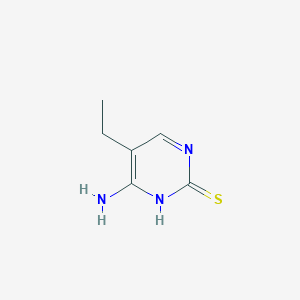
6-amino-5-ethyl-1H-pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5-ethyl-1H-pyrimidine-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Anticancer Activity
6-amino-5-ethyl-1H-pyrimidine-2-thione has shown promise as an anticancer agent. Research indicates that derivatives of pyrimidine-2-thione exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain synthesized compounds derived from pyrimidin-2-thione displayed promising anticancer activity against HepG-2 liver carcinoma cells, with IC50 values indicating effective inhibition of cell proliferation compared to standard drugs like doxorubicin .
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Pyrimidin-2-thione Derivative | HepG-2 | 25.5 ± 1.3 | |
| Doxorubicin | HepG-2 | 0.36 ± 0.02 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effective inhibition, which suggests potential use in developing new antibiotics . The presence of the thiol group enhances the reactivity and interaction with microbial enzymes, making these compounds valuable in combating resistant strains.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, indicating their utility in treating inflammatory diseases .
Case Study: Anti-inflammatory Activity
| Compound | Activity Type | Reference |
|---|---|---|
| Pyrimidin-2-thione Derivative | Inhibition of pro-inflammatory cytokines | |
| Standard Anti-inflammatory Drug | Comparative Analysis |
Antiviral Applications
The antiviral activity of pyrimidine derivatives has also been explored. Certain studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways, making them potential candidates for antiviral drug development .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of thiourea with appropriate carbonyl compounds under controlled conditions. Modifications to the structure can enhance its biological activity and selectivity for specific targets .
Synthetic Pathway
The following general synthetic route is commonly employed:
- Reactants : Thiourea + Carbonyl Compound
- Conditions : Heating in a suitable solvent (e.g., DMF)
- Outcome : Formation of pyrimidine derivatives through cyclization.
Eigenschaften
IUPAC Name |
6-amino-5-ethyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-2-4-3-8-6(10)9-5(4)7/h3H,2H2,1H3,(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQFZPJJBQIULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













